Application Summary: Nicotine Ditartrate is used in psychopharmacology research to study its effects on tobacco users.
Method of Application: In one study, a randomized, in-clinic, partial single-blind, 7-way crossover design was used to assess nicotine pharmacokinetics and subjective effects in dual users of cigarettes and moist smokeless tobacco .
Results: The mean nicotine Cmax for NPs increased with nicotine level, ranging from 3.5 ng/mL (1.5 mg NP) to 15.4 ng/mL (8 mg NP), compared with 12.2 ng/mL for own brand cigarettes (OBCs) and 9.8 ng/mL for own brand moist smokeless tobacco (OBMST). Reductions in urges to smoke after use of the 2 mg, 3.5 mg, and 8 mg NPs were not statistically different (p > 0.05) relative to OBC .
Application Summary: Nicotine Ditartrate is used in pharmaceutical quality control to identify impurities in Nicotine API (active pharmaceutical ingredient) .
Method of Application: A novel compact benchtop SmartMS-enabled LC-MS system was used for the identification of Nicotine and its related impurities .
Results: The full scan with fragmentation function on the ACQUITY RDa Detector generated fragment ion information, used for further confirmation of assignments. By ramping the fragmentation cone voltage additional structural information was generated .
Application Summary: Nicotine Ditartrate is used in the manufacturing of nicotine-containing products, including e-liquids and tobacco-related formulations .
Method of Application: In the production of e-liquids, Nicotine Ditartrate is mixed with propylene glycol, vegetable glycerin, and flavorings to create a liquid that can be vaporized in an e-cigarette .
Results: The use of Nicotine Ditartrate in e-liquids provides a consistent nicotine delivery, making it a popular choice for e-cigarette manufacturers .
Results: The results of using Nicotine Ditartrate in cosmetics would depend on the specific product and formulation .
Application Summary: Nicotine Ditartrate is used in Nicotine Replacement Therapy (NRT) products, such as nicotine patches, gums, and lozenges . These products are designed to help people quit smoking by reducing their cravings and withdrawal symptoms .
Method of Application: In NRT, Nicotine Ditartrate is delivered to the body in controlled amounts, replacing the nicotine that would have been obtained from smoking . This allows the individual to focus on the behavioral aspects of their smoking addiction .
Results: NRT has been shown to be effective in helping people quit smoking, with those using NRT products being more likely to remain smoke-free than those attempting to quit without them .
Application Summary: Nicotine Ditartrate is used in research on nicotinic acetylcholine receptors (nAChRs) . These receptors are found in the nervous system and play a key role in transmitting signals between nerve cells .
Method of Application: In one study, Nicotine Ditartrate was used to activate α3/β4 nAChR heterologously expressed in Xenopus oocytes . The compound was applied by perfusion every 100 seconds, in the presence of 3 µM PNU 282987 .
Results: The study found that Nicotine Ditartrate was able to activate the α3/β4 nAChR, demonstrating its utility in studying these receptors .
Nicotine Bi-L-(+)-tartrate Dihydrate is a chemical compound with the molecular formula and a molecular weight of 462.41 g/mol. It appears as a white to almost white crystalline powder and is known for its solubility in water. This compound is formed by the combination of nicotine, a potent alkaloid found in tobacco, and tartrate ions derived from tartaric acid. The compound is notable for its potential applications in pharmacology and tobacco product development, particularly in formulations designed to deliver nicotine without combustion .
In the context of NRT, Nicotine Bi-L-(+)-tartrate Dihydrate delivers a controlled dose of nicotine. Nicotine binds to nicotinic acetylcholine receptors in the brain, alleviating cravings and withdrawal symptoms experienced by smokers attempting to quit.
Nicotine is highly toxic, and Nicotine Bi-L-(+)-tartrate Dihydrate should be handled with care. Accidental ingestion or inhalation can cause nausea, vomiting, dizziness, and even death in high doses.
Combustible, similar to organic acids.
May react with strong acids or bases.
Safety Data Sheets (SDS) from chemical suppliers provide detailed information on hazards and safety precautions [].
The synthesis of Nicotine Bi-L-(+)-tartrate Dihydrate involves the reaction between nicotine and tartaric acid in an aqueous solution. During this process, the pH of the solution is adjusted, and the mixture is stirred continuously to facilitate the formation of the compound. The general reaction can be represented as follows:
This reaction results in the formation of a salt-like structure where nicotine acts as a cation and tartrate ions serve as anions. The resulting product undergoes further purification steps, including ultrasonic treatment and freeze-drying, to obtain a stable crystalline form .
Nicotine Bi-L-(+)-tartrate Dihydrate exhibits significant biological activity primarily due to its nicotine content. Nicotine itself is known to act on nicotinic acetylcholine receptors in the nervous system, leading to various physiological effects such as increased heart rate, enhanced cognitive function, and potential addiction. Studies have shown that formulations containing this compound can be administered safely at controlled doses, with observed effects on behavior and cognition .
Moreover, this compound has been investigated for its potential therapeutic applications, including its use in liquid enemas for nicotine delivery, which have shown promising results in clinical settings .
The synthesis of Nicotine Bi-L-(+)-tartrate Dihydrate can be summarized in several key steps:
Nicotine Bi-L-(+)-tartrate Dihydrate has several applications:
Interaction studies involving Nicotine Bi-L-(+)-tartrate Dihydrate focus on its pharmacokinetics and pharmacodynamics when administered via different routes. Research indicates that it interacts with nicotinic acetylcholine receptors, influencing neurotransmitter release and affecting various physiological processes such as heart rate and cognitive function. Understanding these interactions helps optimize dosing regimens for therapeutic applications .
Several compounds share structural similarities with Nicotine Bi-L-(+)-tartrate Dihydrate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Nicotine Tartrate | C18H26N2O10 | Similar structure but lacks dihydrate form |
Tartaric Acid | C4H6O6 | Used as an acidulant; does not contain nicotine |
Nicotine Hydrogen Tartrate | C18H26N2O11 | Contains hydrogen instead of dihydrate |
Dextrotartaric Acid | C4H6O6 | Optical isomer of tartaric acid |
What sets Nicotine Bi-L-(+)-tartrate Dihydrate apart from these compounds is its specific combination of nicotine with tartrate ions in a dihydrate form, which allows for unique solubility and stability characteristics beneficial for pharmaceutical applications. Its ability to release nicotine slowly makes it particularly valuable for creating less harmful smoking alternatives .